molecular formula C9H7FN2O2 B8753988 2-(6-Fluoro-1H-indazol-3-yl)acetic acid

2-(6-Fluoro-1H-indazol-3-yl)acetic acid

Cat. No.: B8753988
M. Wt: 194.16 g/mol
InChI Key: CZILNAJKANWPEG-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indazol-3-yl)acetic acid is a fluorinated indazole derivative with the molecular formula C₉H₇FN₂O₂ and a molecular weight of 194.17 g/mol. The compound features an indazole core (a bicyclic structure containing a pyrazole ring fused to a benzene ring) substituted with a fluorine atom at the 6-position and an acetic acid moiety at the 3-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and pharmaceutical research, particularly as a building block for drug candidates targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-(6-fluoro-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C9H7FN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

CZILNAJKANWPEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues

Compound Name Core Structure Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key References
This compound Indazole -F (6), -CH₂COOH (3) C₉H₇FN₂O₂ 194.17
2-(6-Bromo-1H-indazol-3-yl)acetic acid Indazole -Br (6), -CH₂COOH (3) C₉H₇BrN₂O₂ 255.07
2-(6-Chloro-1H-indazol-3-yl)acetic acid Indazole -Cl (6), -CH₂COOH (3) C₉H₇ClN₂O₂ 210.62
2-(6-Methyl-1H-indol-3-yl)acetic acid Indole -CH₃ (6), -CH₂COOH (3) C₁₁H₁₁NO₂ 189.21
2-(5-Fluoro-1H-indol-3-yl)acetic acid Indole -F (5), -CH₂COOH (3) C₁₀H₈FNO₂ 193.17
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid Benzoimidazolone -F (6), -CH₂COOH (1) C₉H₇FN₂O₃ 210.16
Key Observations:

Bromine and chlorine substituents increase molecular weight and lipophilicity, which may affect pharmacokinetic properties .

Core Structure Differences :

  • Indazole vs. Indole : Indazole’s pyrazole ring introduces additional hydrogen-bonding sites compared to indole’s pyrrole ring, influencing solubility and receptor interactions .
  • Benzoimidazolone Core : The 2-oxo group in the benzoimidazolone derivative (Table 1, last entry) introduces a ketone functionality, altering redox properties and metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Physical State Solubility (Predicted) Melting Point (°C) Stability
This compound Solid* Moderate (aqueous) Not reported Stable at 2–8°C
2-(6-Bromo-1H-indazol-3-yl)acetic acid Solid Low (organic solvents) Not reported Sensitive to moisture
2-(6-Methyl-1H-indol-3-yl)acetic acid Grey solid Low (aqueous) Not reported Stable under inert gas

*Inferred from analogs.

Key Observations:
  • Solubility: The acetic acid moiety improves aqueous solubility compared to non-carboxylic acid analogs. However, halogenated indazoles (e.g., bromo, chloro) exhibit lower solubility due to increased hydrophobicity .
  • Stability : Fluorinated compounds generally show higher metabolic stability than chlorinated or brominated derivatives .

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